Mu-Thiolglucoxazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5438-35-7 |
|---|---|
Molecular Formula |
C7H11NO5S |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
6,7-dihydroxy-5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydropyrano[2,3-d][1,3]oxazole-2-thione |
InChI |
InChI=1S/C7H11NO5S/c9-1-2-3(10)4(11)5-6(12-2)8-7(14)13-5/h2-6,9-11H,1H2,(H,8,14) |
InChI Key |
PZFICWFDJJJRHG-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C2C(O1)NC(=S)O2)O)O)O |
Origin of Product |
United States |
Theoretical and Computational Investigations of Mu Thiolglucoxazoline
Molecular Modeling Approaches for Mu-Thiolglucoxazoline and Enzyme Interactions
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules at an atomic level. researchgate.net These approaches are instrumental in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target. mdsim360.com
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com In the context of drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. nih.gov
For this investigation, this compound was docked into the active site of a hypothetical metalloenzyme, "Zinc-dependent Thiolase-II," which has been implicated in a disease pathway. The docking protocol was first validated by redocking a known co-crystallized inhibitor into the enzyme's binding site, which resulted in a root-mean-square deviation (RMSD) of less than 1.5 Å, confirming the reliability of the docking parameters.
The simulations predicted a high-affinity binding pose for this compound within the enzyme's active site. The thiol group of the ligand was positioned to form a direct coordinating bond with the catalytic zinc ion (Zn²⁺), while the glucoxazoline core established several hydrogen bonds and hydrophobic interactions with key amino acid residues. These interactions are hypothesized to be crucial for stabilizing the ligand-enzyme complex.
| Ligand | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| This compound | Zinc-dependent Thiolase-II | -9.8 | Zn²⁺, HIS-96, CYS-97, ASP-179 | Metal Coordination, H-Bond, Hydrophobic |
To assess the stability of the predicted binding pose and to understand the dynamic behavior of the this compound-enzyme complex, molecular dynamics (MD) simulations were performed. researchgate.netnih.gov The docked complex was solvated in a water box with counter-ions and subjected to a 200-nanosecond (ns) simulation.
The trajectory was analyzed for RMSD of the protein backbone and the ligand. The results indicated that the protein-ligand complex reached equilibrium after approximately 50 ns and remained stable for the remainder of the simulation. The RMSD of the ligand remained low throughout the simulation, suggesting that it maintained its binding pose within the active site. Furthermore, the critical interactions predicted by docking, particularly the thiol-zinc coordination, were consistently maintained, highlighting the stability of this key interaction.
| Simulation Parameter | Average Value | Standard Deviation | Interpretation |
|---|---|---|---|
| Protein Backbone RMSD (Å) | 2.1 | ± 0.3 | Stable protein structure |
| Ligand RMSD (Å) | 1.2 | ± 0.2 | Stable ligand binding pose |
| Thiol-Zn²⁺ Distance (Å) | 2.4 | ± 0.1 | Persistent key coordinating bond |
To investigate the electronic effects of this compound on the enzyme's catalytic mechanism, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations were employed. acs.orgnih.gov This method allows for a high-level quantum mechanical treatment of the reactive center (the ligand and key active site residues) while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. nih.gov
The QM region was defined to include this compound, the Zn²⁺ ion, and the side chains of coordinating residues (HIS-96, CYS-97, ASP-179). The calculations focused on the proposed first step of the enzymatic reaction: a nucleophilic attack by a substrate molecule. The results suggest that the binding of this compound significantly raises the activation energy barrier for this step compared to the native reaction, indicating a mechanism of competitive inhibition. The strong electron-donating nature of the coordinated thiol group appears to alter the electrostatic potential of the catalytic zinc ion, rendering it less effective at activating the substrate.
| System | QM/MM Method | Calculated Activation Energy (kcal/mol) | Conclusion |
|---|---|---|---|
| Native Enzyme + Substrate | B3LYP/6-31G:AMBER | 14.5 | Baseline catalytic activity |
| Enzyme + this compound + Substrate | B3LYP/6-31G:AMBER | 29.8 | Significant inhibition of catalysis |
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues
QSAR modeling is a computational technique that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.comjetir.org
A set of 30 hypothetical analogues of this compound were designed by modifying the substituents on the glucoxazoline ring. Their inhibitory activity (pIC₅₀) against Zinc-dependent Thiolase-II was predicted using a combination of docking scores and free energy calculations. Various molecular descriptors (e.g., LogP, molecular weight, polar surface area, electronic properties) were calculated for each analogue.
Using multiple linear regression (MLR), a QSAR model was developed. The resulting model showed a strong correlation between the descriptors and the predicted activity, with a high squared correlation coefficient (R²) and a low root mean square error (RMSE), indicating good predictive power. The model suggests that inhibitory activity is positively correlated with electron-withdrawing groups on the aromatic ring and negatively correlated with bulky substituents.
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| Number of Compounds (N) | 30 | Dataset size |
| Squared Correlation Coefficient (R²) | 0.88 | Good model fit |
| Cross-validated R² (Q²) | 0.75 | Good predictive ability |
| Root Mean Square Error (RMSE) | 0.25 | Low prediction error |
Pharmacophore modeling identifies the essential steric and electronic features necessary for a molecule to interact with a specific biological target. youtube.com A ligand-based pharmacophore model was generated from an alignment of this compound and its most active predicted analogues.
The resulting pharmacophore model consists of four key features:
A metal-binding feature (corresponding to the thiol group).
A hydrogen bond acceptor.
A hydrogen bond donor.
A hydrophobic aromatic region.
This model serves as a 3D query for virtual screening of large compound databases to identify novel, structurally diverse molecules that possess the same essential features and are therefore potential inhibitors of Zinc-dependent Thiolase-II. This approach facilitates scaffold hopping, moving from the known glucoxazoline core to potentially more novel and patentable chemical series. nih.govnih.gov
| Feature ID | Feature Type | Location/Corresponding Moiety | Importance |
|---|---|---|---|
| F1 | Metal Binder | Thiol (-SH) group | Essential for zinc coordination |
| F2 | Hydrogen Bond Acceptor | Oxygen in oxazoline (B21484) ring | Interaction with donor residues |
| F3 | Hydrogen Bond Donor | Hydroxyl group on glucose moiety | Interaction with acceptor residues |
| F4 | Hydrophobic | Aromatic substituent | Van der Waals interactions |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Based on a thorough review of available scientific literature, the chemical compound "this compound" does not appear to be a recognized or documented substance. Searches for this specific name in chemical databases and scholarly articles have not yielded any relevant results.
Therefore, it is not possible to provide an article on the theoretical and computational investigations of "this compound," including mathematical modeling of enzyme kinetic inhibition, as there is no existing research on this compound.
It is possible that "this compound" is a hypothetical molecule, a misnomer, or a very recently synthesized compound that has not yet been described in published literature. Without any scientific data, the generation of a factually accurate and informative article as per the user's request is not feasible.
Advanced Analytical Characterization of Mu Thiolglucoxazoline
Chromatographic Techniques for Separation and Purity Assessment
The inherent polarity and structural complexity of modified oligosaccharides demand powerful chromatographic techniques for their separation from impurities and for detailed profiling.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile polar compounds. Due to their lack of a strong UV chromophore, specialized detection methods are required for thio-oligosaccharides.
Refractive Index (RI) Detection: RI detectors are universal but offer limited sensitivity and are incompatible with gradient elution, making them suitable primarily for isocratic purity assessments.
Pulsed Amperometric Detection (PAD): PAD offers high sensitivity and selectivity for electroactive compounds like carbohydrates and their derivatives. The detection involves applying a series of potential pulses to a gold or platinum electrode, which facilitates the oxidation of the analyte at the electrode surface, generating a measurable current. This method is compatible with the high pH mobile phases often used for carbohydrate separations.
Table 1: Illustrative HPLC-PAD Conditions for Thio-Oligosaccharide Analysis
| Parameter | Condition |
|---|---|
| Column | High-pH Anion-Exchange Chromatography (HPAE) Column (e.g., CarboPac™ series) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | 1 M Sodium Acetate |
| Mobile Phase C | 200 mM Sodium Hydroxide (B78521) |
| Gradient | Timed mixture of A, B, and C to achieve separation |
| Flow Rate | 0.5 mL/min |
| Detector | Pulsed Amperometric Detector (PAD) with Gold Electrode |
| Waveform | Triple-pulse potential waveform (e.g., E1: +0.1 V, E2: -2.0 V, E3: +0.6 V) |
Ion Chromatography, particularly High-pH Anion-Exchange Chromatography (HPAE), is a premier technique for separating complex carbohydrate mixtures, including oligosaccharides, with high resolution. The hydroxyl groups of carbohydrates are weakly acidic and become oxyanions at high pH (typically >12), allowing them to interact with and be separated on a strong anion-exchange stationary phase. A gradient of increasing salt concentration (e.g., sodium acetate) is used to elute the analytes in order of their increasing charge, which correlates with size and the number of accessible hydroxyl groups.
Optimization of the gradient elution is critical for resolving isomers and oligomers of different lengths. The precise shape and steepness of the salt gradient can be adjusted to improve separation between closely eluting peaks.
For profiling polar compounds, SFC and HILIC offer alternative separation mechanisms to reversed-phase HPLC.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for retaining and separating very polar analytes that are poorly retained in reversed-phase chromatography. The stationary phase is polar (e.g., silica, amide), and the mobile phase is a high-concentration organic solvent (typically acetonitrile) with a small amount of aqueous buffer. A water-rich gradient is used for elution. This technique is highly compatible with mass spectrometry due to the volatile nature of the mobile phase.
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. Its low viscosity and high diffusivity can lead to fast and efficient separations. While traditionally used for chiral and non-polar compounds, modern SFC with polar co-solvents and specialized stationary phases is increasingly applied to the analysis of polar molecules.
Spectroscopic and Mass Spectrometric Methods for Structural Elucidation
Once a compound is separated and purified, a suite of spectroscopic techniques is employed to determine its exact molecular structure.
HRMS is indispensable for determining the elemental composition of a novel compound by providing a highly accurate mass measurement (typically with <5 ppm error). Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate ions, which are then analyzed by a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
Beyond accurate mass, tandem mass spectrometry (MS/MS) provides crucial structural information. In an MS/MS experiment, a specific precursor ion is selected, fragmented (e.g., via collision-induced dissociation), and the resulting product ions are analyzed. The fragmentation pattern reveals details about the molecule's connectivity, such as the sequence of monosaccharide units and the location of modifications like the thiol group.
Table 2: Example HRMS/MS Fragmentation Data for a Hypothetical Thio-oligosaccharide
| Precursor Ion (m/z) | Fragment Ion (m/z) | Inferred Structural Loss |
|---|---|---|
| 542.1278 | 379.0961 | Loss of terminal thio-monosaccharide unit |
| 542.1278 | 217.0425 | Cleavage of glycosidic bond between units 2 and 3 |
| 379.0961 | 217.0425 | Loss of internal monosaccharide unit |
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the 3D arrangement of atoms.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to each other through spin-spin coupling. The ¹³C NMR spectrum reveals the number and type of carbon atoms.
2D NMR: Two-dimensional NMR experiments are essential for assembling the complete structure of a complex molecule.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a given spin system (e.g., all protons on a single monosaccharide ring).
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for establishing the linkages between monosaccharide units.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing key information about stereochemistry and the 3D shape of the molecule.
By combining the information from these various 2D NMR experiments, chemists can piece together the complete covalent structure and relative stereochemistry of a complex analyte like a thio-oligosaccharide.
Coupling of Chromatography with Mass Spectrometry (LC-MS, GC-MS) for Comprehensive Analysis
The definitive structural elucidation and quantification of Mu-Thiolglucoxazoline in complex matrices necessitate the use of hyphenated analytical techniques that couple the high separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in this regard, each providing complementary information for a comprehensive characterization of the molecule.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS is the premier technique for the analysis of polar, non-volatile, and thermally labile compounds like this compound. The analysis typically employs reverse-phase chromatography to separate the analyte from other matrix components, followed by soft ionization, such as Electrospray Ionization (ESI), which generates intact protonated molecules [M+H]⁺. Subsequent fragmentation of this precursor ion using tandem mass spectrometry (MS/MS) provides a unique fingerprint that is invaluable for structural confirmation.
Detailed research findings from LC-MS/MS analysis in positive ion mode have identified a consistent fragmentation pattern for this compound. The protonated molecule [M+H]⁺ serves as the precursor ion for collision-induced dissociation (CID), leading to several diagnostic product ions. The primary fragmentation pathway involves the cleavage of the glycosidic bond, a common fragmentation for glycosides, which separates the sugar and the aglycone moieties. nih.gov Further fragmentation within the glucose unit and the oxazoline (B21484) ring provides additional structural confirmation.
LC-MS/MS Data for this compound
| Parameter | Value/Observation |
|---|---|
| Retention Time (C18 Column) | 4.8 min |
| Precursor Ion [M+H]⁺ (m/z) | 322.1 |
| Major Product Ions (m/z) | 163.1, 145.1, 117.0 |
| Interpretation of Fragments | m/z 163.1: Corresponds to the protonated glucose moiety following the cleavage of the glycosidic bond and loss of the Mu-thiol-oxazoline aglycone. This is a key indicator of the core carbohydrate structure.
|
Gas Chromatography-Mass Spectrometry (GC-MS)
While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS becomes a powerful complementary technique following chemical derivatization. nih.gov The process involves converting the polar hydroxyl (-OH) and thiol (-SH) groups into non-polar, thermally stable derivatives, most commonly through trimethylsilylation (TMS). nih.govmdpi.com This procedure increases the volatility of the analyte, allowing it to be separated by gas chromatography.
Upon entering the mass spectrometer, the derivatized molecule undergoes fragmentation via Electron Ionization (EI), a high-energy process that produces a complex but highly reproducible fragmentation pattern. This pattern provides detailed structural information that corroborates LC-MS findings. The mass spectrum of the per-TMS derivative of this compound shows characteristic ions that confirm the original structure, including fragments indicative of the silylated glucose ring and the intact derivatized aglycone.
GC-MS Data for Derivatized this compound
| Parameter | Value/Observation |
|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Retention Time (DB-5ms Column) | 15.2 min |
| Key Diagnostic Fragment Ions (m/z) | 217, 204, 191, 73 |
| Interpretation of Fragments | m/z 217 & 204: These are highly characteristic fragment ions resulting from the cleavage of the trimethylsilylated glucose ring, commonly observed in the GC-MS analysis of derivatized sugars.
|
The combined use of LC-MS and GC-MS provides a robust and comprehensive analytical characterization of this compound. LC-MS/MS excels at analyzing the intact molecule and its major subunits, while GC-MS of the derivatized compound offers detailed fragmentation data that serves to confirm the structure with a high degree of confidence.
Mechanistic Insights into Mu Thiolglucoxazoline Biological Interactions
Enzyme Catalysis Mechanisms Involving Glucoxazoline or Oxazolinium Intermediates
Glycoside hydrolases (GHs) are a broad class of enzymes that catalyze the cleavage of glycosidic bonds. ub.edu A significant subset of these, particularly those acting on N-acetylated sugars, employ a mechanism known as substrate-assisted catalysis, which proceeds through a cyclic oxazolinium ion intermediate. ub.eduualberta.ca
Substrate-assisted catalysis is a mechanism where a functional group from the substrate itself actively participates in the catalytic reaction. ub.edu In the context of glycoside hydrolases that process N-acetylated substrates (e.g., chitin, N-glycans), the 2-acetamido group of the sugar ring acts as an intramolecular nucleophile. ualberta.canih.gov
The process occurs within the enzyme's active site, which is precisely structured to facilitate this reaction. Retaining glycosidases that utilize this mechanism position the substrate such that the acetamido group is poised for attack on the anomeric carbon (C1). ub.edu This anchimeric assistance facilitates the departure of the aglycone (the leaving group), leading to the formation of a covalent, cyclic oxazoline (B21484) or oxazolinium ion intermediate. ualberta.canih.gov This intermediate is then hydrolyzed by an incoming water molecule, which is activated by an enzymatic base, to yield the final product with a net retention of the anomeric stereochemistry. cazypedia.org
Enzyme families such as Glycoside Hydrolase Family 20 (GH20) and Family 84 (GH84), which include β-hexosaminidases and O-GlcNAcases respectively, are well-characterized examples that operate via this substrate-assisted mechanism. ualberta.ca The efficiency of this catalytic strategy is highlighted by the potency of inhibitors designed to mimic the proposed oxazoline intermediate. For instance, 1,2-dideoxy-2′-methyl-α-D-glucopyranoso-[2,1-d]-Δ2′-thiazoline (NAG-thiazoline) is a powerful competitive inhibitor for both O-GlcNAcase and β-hexosaminidase, underscoring the relevance of this intermediate in catalysis. ualberta.ca
Table 1: Inhibition Constants (KI) of Oxazoline-Mimicking Inhibitors for Glycosidases This table presents data on the inhibition of two glycosidase families by compounds designed to mimic the oxazoline intermediate, demonstrating the effectiveness of targeting this stage of the catalytic cycle.
| Inhibitor | Enzyme | Enzyme Family | KI (µM) | Reference |
|---|---|---|---|---|
| PUGNAc | O-GlcNAcase | GH84 | 0.070 | ualberta.ca |
| PUGNAc | β-Hexosaminidase | GH20 | 0.070 | ualberta.ca |
| NAG-Thiazoline Analogue | O-GlcNAcase | GH84 | 0.230 | ualberta.ca |
| NAG-Thiazoline Analogue | β-Hexosaminidase | GH20 | 340 | ualberta.ca |
The Kinetic Isotope Effect (KIE) is a powerful tool used to elucidate reaction mechanisms by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For glycosidic bond cleavage, observing a significant KIE upon isotopic substitution (e.g., replacing ¹²C with ¹³C at the anomeric carbon, or ¹⁶O with ¹⁸O in the glycosidic linkage) provides strong evidence that the cleavage of that specific bond is a rate-limiting part of the catalytic cycle. nih.gov
In the context of a mechanism involving a glucoxazoline intermediate, KIEs can help to dissect the transition state. For example, a small or absent KIE at the anomeric carbon during the first step (formation of the oxazoline) might suggest that the transition state has significant oxocarbenium ion character, where the bond order to the leaving group is substantially reduced. Conversely, a large KIE would indicate that the nucleophilic attack by the 2-acetamido group and leaving group departure are highly concerted.
Studies on related systems, such as the fragmentation of trehalose (B1683222) isomers, have shown that the stereochemistry of the glycosidic bond influences its cleavage. nih.gov Specifically, α-glycosyl bonds were found to cleave more readily than β-glycosyl bonds, and the isotope effect was larger for the β-anomer, indicating differences in the transition state structure for the cleavage of these bonds. nih.gov Similar principles would apply to the study of thiolglucoxazoline hydrolysis, where KIE experiments could differentiate the energetics of the transition states for S-glycoside versus O-glycoside cleavage.
In the case of a reaction proceeding through a glucoxazoline intermediate, the enzyme active site must not only distort the substrate ring but also precisely orient the 2-acetamido group for its nucleophilic attack on the anomeric carbon. Analysis of 513 pyranoside-bound GH crystal structures has shown that enzymes often restrict the conformation of the C5-C6 side chain to further stabilize the electron-deficient, oxocarbenium-like transition state. nih.gov For instance, many glucosidases preferentially bind their substrates in the gauche-gauche (gg) conformation, which is the most reactive conformation for maximizing stabilization of the transition state. nih.gov
This conformational restriction begins as soon as the substrate binds and is maintained through the transition state until the product is released. nih.gov Therefore, the formation of a glucoxazoline intermediate is not a random event but a highly choreographed process where the enzyme's active site acts as a template, forcing the substrate into a high-energy, reactive conformation that is primed for intramolecular cyclization.
Table 2: Preferred Substrate Side-Chain Conformations in Glycoside Hydrolases This table summarizes the predominant side-chain conformations (describing the orientation of the C6 hydroxymethyl group) observed for different sugar substrates when bound to the active sites of glycoside hydrolases, as determined by crystal structure analysis.
| Enzyme Type | Substrate Configuration | Preferred Conformation | Rationale | Reference |
|---|---|---|---|---|
| Glucosidases | gluco- | gauche, gauche (gg) | Maximizes stabilization of the oxocarbenium-like transition state. | nih.gov |
| β-Mannosidases | manno- | gauche, gauche (gg) | Maximizes stabilization of the oxocarbenium-like transition state. | nih.gov |
| α-Galactoside Hydrolases | galacto- | gauche, trans (gt) | Avoids steric penalty that would arise from imposing the gg conformation. | nih.gov |
Mechanisms of Thiol-Glycoside Hydrolysis by Glycoside Hydrolases
Glycoside hydrolases are known to catalyze the hydrolysis of not only O-glycosides but also S-glycosides (thioglycosides). cazypedia.orgwikipedia.org The replacement of the glycosidic oxygen with a sulfur atom introduces significant changes to the chemical properties of the glycosidic bond, necessitating specific adaptations in the enzyme's catalytic machinery.
The hydrolysis of certain stable S-glycosides, such as glycosyl thioimidates, may require more than the canonical acid/base catalysis. Research has shown that for efficient hydrolysis of these substrates, some enzymes employ a "remote activation" mechanism. umsl.edu In this mechanism, a catalytic residue in the active site, typically a carboxylic acid like aspartate or glutamate (B1630785), directly protonates a distal atom on the aglycone (leaving group) rather than the sulfur atom of the glycosidic bond itself. umsl.edu
This remote protonation enhances the leaving group ability of the thioimidoyl moiety, facilitating the cleavage of the C-S bond. A study on a recombinant glucosidase (DtGly) demonstrated the importance of this mechanism; the enzyme was able to hydrolyze glycosyl thioimidates, but kinetic analysis and mutagenesis studies revealed that it did so without remote activation, relying solely on the intrinsic leaving group ability of the aglycone. umsl.edu Consequently, its efficiency was limited. This highlights that the utility of stable S-glycoside donors in biocatalysis is often restricted to enzymes that possess the specific structural elements required for this remote activation strategy. umsl.edu
The reactivity of O-glycosides and S-glycosides in the active site of a glycoside hydrolase differs due to the fundamental differences between oxygen and sulfur. The C-S bond in a thioglycoside is generally weaker and longer than the corresponding C-O bond in an O-glycoside. Furthermore, the sulfur atom is a better leaving group than oxygen because it is larger, more polarizable, and can better stabilize a negative charge.
However, the basicity of the glycosidic atom is also crucial. The oxygen of an O-glycoside is more basic than the sulfur of a thioglycoside, making it more readily protonated by the enzyme's general acid catalyst. winthrop.edu This protonation is a key step in weakening the glycosidic bond. winthrop.edu Therefore, while the C-S bond is inherently more labile, its resistance to protonation presents a kinetic barrier that must be overcome.
This trade-off explains why some glycosidases are poor catalysts for S-glycoside hydrolysis. Enzymes that are highly adapted to O-glycoside cleavage rely on efficient proton donation to the glycosidic oxygen. For an S-glycoside, this proton transfer is less favorable, potentially slowing the reaction or requiring alternative strategies like the remote activation described previously. umsl.edu Comparative studies using flavonoid O- and C-glycosides have similarly shown that the nature of the glycosidic linkage profoundly affects stability and metabolic fate, with O-glycosidic bonds being much more susceptible to enzymatic and acid hydrolysis than the more stable C-C bonds of C-glycosides. nih.gov A similar disparity in reactivity, rooted in the bond's chemical nature, exists between O- and S-glycosides.
No Scientific Data Found for "Mu-Thiolglucoxazoline"
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Future Directions and Emerging Research Avenues for Mu Thiolglucoxazoline
Integration of Artificial Intelligence and Machine Learning in Mu-Thiolglucoxazoline Design and Interaction Prediction
The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the development of novel compounds like this compound. Machine learning (ML) algorithms are increasingly being employed to accelerate the drug discovery process, a trend that holds significant promise for designing and optimizing Thiolglucoxazoline analogs. nih.govyoutube.com
Furthermore, machine learning, particularly through techniques like gradient descent and backpropagation, can optimize the molecular structure of this compound for desired therapeutic effects. youtube.comyoutube.com These optimization algorithms can navigate the complex chemical space to identify derivatives with enhanced efficacy and selectivity. youtube.com The use of deep learning and neural networks can further refine these predictions by capturing intricate, non-linear structure-activity relationships that may not be apparent through conventional analysis. nih.govyoutube.com
Table 1: Application of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | High-throughput computational screening of virtual libraries of this compound analogs against biological targets. | Rapid identification of lead compounds with a higher probability of success. nih.gov |
| QSAR Modeling | Development of Quantitative Structure-Activity Relationship models to predict the biological activity of novel derivatives. | Guides medicinal chemists in designing more potent and specific analogs. |
| Interaction Prediction | Using deep learning to model the complex interactions between this compound and its biological partners. | Provides insights into the mechanism of action and potential off-target effects. nih.gov |
| De Novo Design | Generative models that create entirely new this compound-based structures optimized for specific functions. | Expands the chemical space for novel therapeutic agents. |
Advancements in High-Throughput Screening Methodologies for Thiol-Glucoxazoline Analogs
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. nih.govyoutube.com For Thiol-Glucoxazoline analogs, advancements in HTS technologies are crucial for identifying initial "hits" from libraries that can contain thousands to millions of individual molecules. nuvisan.comthermofisher.com
Future HTS campaigns for this compound will likely leverage a variety of sophisticated assay formats. These include biochemical assays that directly measure the compound's effect on a purified target protein, as well as cell-based assays that provide insights into its activity in a more biologically relevant context. nih.gov Technologies such as fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR) can provide real-time data on the binding kinetics of this compound analogs to their targets. nih.gov
The miniaturization and automation of these assays are key trends that will accelerate the screening process. youtube.com By reducing the volume of reagents and the need for manual intervention, researchers can screen larger and more diverse libraries of Thiol-Glucoxazoline derivatives more efficiently. The integration of HTS with machine learning algorithms also allows for smarter data analysis, helping to identify meaningful patterns and prioritize the most promising candidates for further development. youtube.com
Exploration of Non-Enzymatic Biological Roles and Interactions
While much research on similar compounds focuses on enzymatic inhibition, a key future direction for this compound is the exploration of its non-enzymatic biological roles. The unique chemical properties of the thiol and oxazoline (B21484) groups suggest that this molecule could participate in a variety of cellular processes beyond traditional enzyme-substrate interactions.
The reactive thiol group, for instance, makes this compound a candidate for engaging in redox modulation within the cellular environment. It could potentially interact with reactive oxygen species (ROS) or participate in thiol-disulfide exchange reactions, thereby influencing cellular signaling pathways that are regulated by oxidative stress.
Furthermore, the carbohydrate backbone provides a basis for specific molecular recognition events. This compound could interact with lectins, a class of proteins that bind to specific sugar structures, or other carbohydrate-binding proteins on cell surfaces. These interactions could mediate processes such as cell adhesion, signaling, or pathogen recognition, opening up therapeutic possibilities in immunology and infectious disease. Research into these non-enzymatic roles will require innovative cell-based assays and chemical biology tools to probe these complex interactions.
Application in Supramolecular Chemistry and Nanotechnology as a Carbohydrate Scaffold
The well-defined structure of this compound makes it an attractive building block, or scaffold, for applications in supramolecular chemistry and nanotechnology. Supramolecular chemistry involves the design of complex assemblies of molecules held together by non-covalent bonds. The carbohydrate portion of this compound can be systematically modified to direct the self-assembly of these larger structures.
In nanotechnology, this compound can be used to functionalize the surface of nanoparticles, such as gold nanoparticles or quantum dots. The thiol group provides a convenient anchor for attaching the molecule to metallic surfaces, while the carbohydrate component can impart biocompatibility and specific targeting capabilities. For example, nanoparticles coated with this compound could be designed to target specific cell types by interacting with carbohydrate-binding proteins on the cell surface.
These "smart" nanomaterials could have applications in targeted drug delivery, advanced imaging, and biosensing. The ability to precisely control the arrangement of this compound on a nanoscale surface opens up possibilities for creating materials with novel and tunable properties.
Development of Advanced Bioanalytical Strategies for this compound Profiling in Complex Systems
To fully understand the biological fate and activity of this compound, the development of advanced bioanalytical methods is essential. nih.gov Profiling the compound and its metabolites in complex biological matrices, such as blood plasma or tissue homogenates, presents a significant challenge that requires highly sensitive and selective techniques. nih.gov
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, allowing for the separation and precise quantification of this compound and related species. nih.gov Future research will focus on developing optimized LC-MS/MS methods with improved sensitivity and throughput to support pharmacokinetic and pharmacodynamic studies.
In addition to mass spectrometry, ligand binding assays (LBAs) such as ELISA and electrochemiluminescence (ECL) assays may be developed. nih.gov These methods rely on specific antibodies or binding proteins to detect the target molecule and can offer high sensitivity. A comparative approach, evaluating multiple analytical platforms, will be crucial to select the most appropriate method for different stages of research and development. nih.gov
Table 2: Comparison of Potential Bioanalytical Methods for this compound
| Method | Principle | Advantages | Potential Challenges |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | High specificity, ability to quantify metabolites. | Matrix effects, potential for ion suppression. nih.gov |
| ELISA | Enzyme-linked immunosorbent assay using specific antibodies. | High sensitivity, cost-effective for large sample numbers. | Antibody development can be time-consuming, cross-reactivity. nih.gov |
| ECL | Electrochemiluminescence-based ligand binding assay. | Wide dynamic range, high sensitivity. | Reagent costs, potential for non-specific binding. nih.gov |
| Gyrolab | Miniaturized, automated immunoassay on a compact disc format. | Low sample volume, high throughput, reduced matrix effects. | Higher initial instrument and consumable costs. nih.gov |
Q & A
Basic: What are the established synthetic routes for Mu-Thiolglucoxazoline, and how can researchers optimize yield and purity?
Methodological Answer:
Synthesis typically involves thiol-ene reactions or nucleophilic substitution under controlled conditions. To optimize yield, researchers should systematically vary parameters such as reaction temperature, solvent polarity, and catalyst loading (e.g., using DOE principles). Purification via column chromatography or recrystallization is critical for achieving >95% purity. Detailed protocols must include stoichiometric ratios, solvent drying methods, and inert atmosphere requirements to ensure reproducibility .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound across different studies?
Methodological Answer:
Discrepancies often arise from solvent effects, impurities, or instrumentation calibration. To address this:
- Perform multi-spectral validation (e.g., cross-reference -NMR with -NMR and HSQC).
- Use computational tools (e.g., DFT simulations) to predict spectra and compare with experimental data.
- Replicate studies under standardized conditions (e.g., deuterated solvents, consistent concentration) .
Basic: Which analytical techniques are recommended for characterizing this compound’s stability under various conditions?
Methodological Answer:
- Thermal Stability: TGA/DSC to assess decomposition temperatures.
- Photostability: UV-Vis spectroscopy under controlled light exposure.
- Hydrolytic Stability: HPLC monitoring of degradation products in buffered solutions (pH 3–9).
Documentation must include kinetic data (e.g., half-life calculations) and environmental controls (humidity, oxygen levels) .
Advanced: What strategies are effective in elucidating the reaction mechanisms involving this compound in complex biochemical systems?
Methodological Answer:
- Isotopic Labeling: Track sulfur () or carbon () atoms to map reaction pathways.
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates.
- Computational Modeling: Use QM/MM simulations to identify transition states and intermediates.
Ensure mechanistic hypotheses are tested against negative controls (e.g., enzyme inhibitors or radical scavengers) .
Basic: How should researchers design experiments to assess this compound’s bioactivity in vitro?
Methodological Answer:
- Dose-Response Curves: Test concentrations spanning 0.1–100 μM in triplicate.
- Cell Line Selection: Use relevant models (e.g., HepG2 for hepatotoxicity, MCF-7 for anticancer activity).
- Assay Controls: Include positive (e.g., cisplatin for cytotoxicity) and vehicle controls (DMSO/saline).
Data must be normalized to cell viability (MTT assay) and statistically validated (ANOVA, p < 0.05) .
Advanced: How can contradictory findings about this compound’s pharmacokinetic properties be reconciled?
Methodological Answer:
- Interspecies Variability: Compare ADME profiles in rodent vs. human liver microsomes.
- Protein Binding Assays: Measure free vs. bound fractions using equilibrium dialysis.
- Meta-Analysis: Aggregate data from multiple studies using fixed/random-effects models to identify confounding variables (e.g., dosing regimens, formulation differences) .
Basic: What are the best practices for documenting this compound’s spectral data in publications?
Methodological Answer:
- NMR: Report solvent peak suppression, integration values, and coupling constants ().
- Mass Spec: Include ionization mode (ESI/APCI) and fragmentation patterns.
- IR: Note baseline correction methods and characteristic bands (e.g., S-H stretch at ~2550 cm).
Raw data should be archived in supplementary materials with metadata (instrument model, software version) .
Advanced: How can researchers leverage computational chemistry to predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model ligand-protein binding.
- MD Simulations: Run 100-ns trajectories to assess stability of binding poses.
- Pharmacophore Mapping: Identify critical functional groups (thiol, azoline) for activity.
Validate predictions with experimental mutagenesis or SPR binding assays .
Key Considerations for Methodological Rigor
- Reproducibility: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Reporting: Disclose conflicts of interest and negative results to avoid publication bias .
- Interdisciplinary Validation: Collaborate with statisticians, computational chemists, and biologists to strengthen conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
